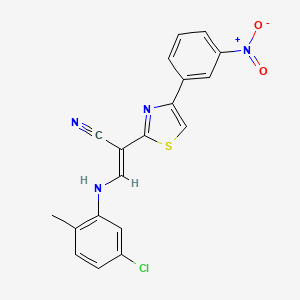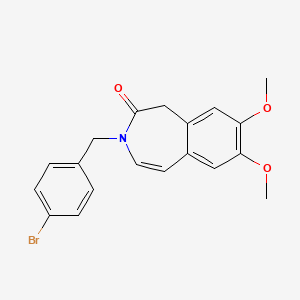
3-(4-bromobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of 4-bromobenzyl alcohol, a related compound, involves the reaction of nuclear magnetic data . Another related compound, 4-((4-bromobenzyl)selanyl)aniline, was synthesized via reduction of 1,2-diselandiyl)dianiline with sodium borohydride (NaBH4) and subsequent nucleophilic substitution (SN) reaction .Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques like X-ray crystallography . For example, the structure of a related compound, 4-((4-bromobenzyl)selanyl)aniline, was determined using single-crystal X-ray diffraction analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “3-(4-bromobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one” would depend on its specific structure. For instance, a related compound, 4-Bromobenzyl bromide, is a solid at room temperature and has a melting point of 118°F .科学的研究の応用
Protein-Tyrosine Kinase Inhibitors
Research has led to the synthesis and characterization of novel derivatives, showing inhibitory activities against protein-tyrosine kinases (PTKs), essential for various cellular processes. Compounds with specific substitutions have demonstrated enhanced effectiveness for inhibiting ErbB1 and ErbB2, indicating their potential in cancer therapy (Li et al., 2017).
Natural Products and Anticancer Activity
Studies on natural products, like those from the brown alga Leathesia nana, have identified novel dibenzyl bromophenols with diverse dimerization patterns. Some of these compounds have shown selective cytotoxicity against human cancer cell lines, highlighting the marine ecosystem's potential in discovering new anticancer agents (Xu et al., 2004).
Synthesis of Analogues and Structural Studies
Efforts in chemical synthesis have produced various structural analogues of the core compound, facilitating studies on their crystal structure and activity. These efforts contribute to understanding the compound's interactions at the molecular level and its potential binding mechanisms to biological targets (Carpenter et al., 1979).
Carbonic Anhydrase Inhibitors
Another area of application is the synthesis of bromophenols and their evaluation as inhibitors of carbonic anhydrase, an enzyme involved in many physiological and pathological processes. This research provides insights into developing new inhibitors that could be valuable in treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Antioxidant Properties
Investigations into the antioxidant activity of bromophenols from marine sources like Rhodomela confervoides have revealed their potential in scavenging free radicals. This suggests that such compounds could be beneficial as natural antioxidants in food preservation and health supplements (Li et al., 2011).
Safety And Hazards
The safety and hazards associated with a compound depend on its specific properties. For example, 4-Bromobenzyl alcohol is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . Similarly, 4-Bromobenzyl bromide is also considered hazardous and may cause severe skin burns, eye damage, and respiratory irritation .
将来の方向性
The future directions for research on “3-(4-bromobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one” could include further studies on its synthesis, structure, and potential applications. For instance, a related compound, ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate, has been suggested as a lead for the synthesis of more effective hybrids .
特性
IUPAC Name |
3-[(4-bromophenyl)methyl]-7,8-dimethoxy-1H-3-benzazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO3/c1-23-17-9-14-7-8-21(12-13-3-5-16(20)6-4-13)19(22)11-15(14)10-18(17)24-2/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYSBFSOKXKCGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2744699.png)
![5-{[(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl}-2-ethoxybenzenecarboxylic acid](/img/structure/B2744701.png)
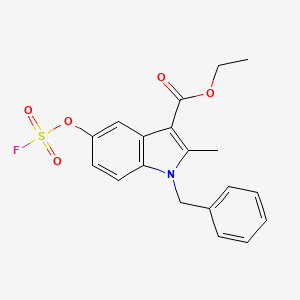
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pivalamide](/img/structure/B2744705.png)
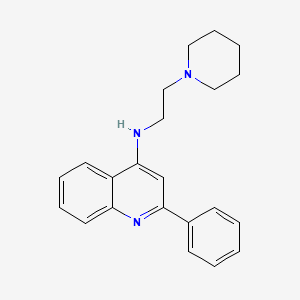
![1-phenyl-N-(2-(pyridin-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2744710.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2744711.png)
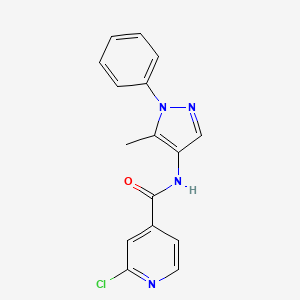
![8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B2744713.png)
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide](/img/structure/B2744714.png)
![(Z)-3-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2744715.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea](/img/structure/B2744720.png)
![1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2744721.png)
